ethyl 7-fluoro-2-oxo-1H-quinoline-4-carboxylate
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Overview
Description
Ethyl 7-fluoro-2-oxo-1H-quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-2-oxo-1H-quinoline-4-carboxylate typically involves the reaction of 7-fluoro-4-hydroxyquinoline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through esterification, forming the desired ethyl ester. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-fluoro-2-oxo-1H-quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial and viral infections.
Industry: Used in the synthesis of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-2-oxo-1H-quinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s fluorine atom enhances its binding affinity to these enzymes, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Ethyl 7-fluoro-2-oxo-1H-quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Nalidixic Acid: An early quinolone antibiotic with a similar mechanism of action but lacking the fluorine atom.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with enhanced activity due to the presence of additional fluorine atoms.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and improved pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in this compound enhances its biological activity and binding affinity to target enzymes, making it a valuable compound in medicinal chemistry. Its unique structure allows for the development of new derivatives with potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological activity opens up possibilities for new pharmaceutical developments.
Properties
IUPAC Name |
ethyl 7-fluoro-2-oxo-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-11(15)14-10-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMSOZDGJPQCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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